molecular formula C29H24N4O4S B11777766 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B11777766
M. Wt: 524.6 g/mol
InChI Key: CJCNNIMZGOLMIK-UHFFFAOYSA-N
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Description

2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, ethoxyphenyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of substituents: The cyano, ethoxyphenyl, and phenyl groups can be introduced through various substitution reactions.

    Thioether formation: The thioether linkage can be formed by reacting the pyridine derivative with a thiol compound.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could be explored for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide
  • 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-aminophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-(4-methyl-3-nitrophenyl)acetamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both electron-donating and electron-withdrawing groups can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[3-cyano-6-(4-ethoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C29H24N4O4S/c1-3-37-23-13-10-21(11-14-23)26-16-24(20-7-5-4-6-8-20)25(17-30)29(32-26)38-18-28(34)31-22-12-9-19(2)27(15-22)33(35)36/h4-16H,3,18H2,1-2H3,(H,31,34)

InChI Key

CJCNNIMZGOLMIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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